molecular formula C19H21N3O4S3 B15111795 2,3,5,6-tetramethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

2,3,5,6-tetramethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B15111795
M. Wt: 451.6 g/mol
InChI Key: ICSROATYWPWPGR-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide involves multiple steps. The starting materials typically include 2,3,5,6-tetramethylbenzenesulfonamide and 4-(1,3-thiazol-2-ylsulfamoyl)phenyl derivatives. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

2.1. Preparation of the Sulfonamide Core

  • Sulfonation of benzene derivatives :

    • Reagents : Sulfur trioxide (SO₃), fuming sulfuric acid.

    • Conditions : High-temperature reaction (e.g., 100–150°C) to introduce the sulfonyl group.

    • Purpose : Introduces the sulfonamide functionality onto the benzene ring.

  • Methylation of benzene rings :

    • Reagents : Methyl chloride (CH₃Cl), AlCl₃ catalyst.

    • Conditions : Friedel-Crafts alkylation at elevated temperatures.

    • Outcome : Selective methylation at positions 2,3,5,6 of the benzene ring to form the tetramethyl-substituted benzenesulfonamide core.

2.2. Formation of the Thiazole-Sulfamoyl Substituent

  • Synthesis of thiazole-2-sulfonamide :

    • Reagents : Thiazole-2-sulfonyl chloride, aqueous ammonia.

    • Conditions : Nucleophilic substitution reaction in a polar aprotic solvent (e.g., DMF) at room temperature.

    • Outcome : Formation of the sulfamoyl group (–SO₂NH–) attached to the thiazole ring.

  • Coupling with the phenyl ring :

    • Reagents : 4-Aminophenyl group, coupling agents (e.g., HATU, EDC·HCl).

    • Conditions : Activation of the sulfonamide group followed by amide bond formation.

    • Outcome : Linkage of the thiazole-sulfamoyl group to the 4-position of the phenyl ring.

Reaction Conditions and Optimization

Step Reagents Conditions Yield References
SulfonationSO₃, fuming H₂SO₄100–150°C, 2–4 hHigh
MethylationCH₃Cl, AlCl₃50–60°C, 1–2 hModerate
Thiazole sulfamoylationThiazole-2-sulfonyl chloride, NH₃RT, aqueous mediumExcellent
Amide bond formationHATU, EDC·HCl, DIPEADMF, 0°C → RT, 2–4 hGood

4.1. Spectroscopic Analysis

  • Infrared (IR) spectroscopy :

    • Key peaks :

      • 3360–3272 cm⁻¹ : N–H stretching (amide/sulfonamide).

      • 1675–1655 cm⁻¹ : C=O stretching (amide).

      • 1346–1145 cm⁻¹ : S=O stretching (sulfonamide).

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR :

      • δ 3.21–3.76 ppm : Methyl groups (CH₃).

      • δ 8.71–7.04 ppm : Aromatic protons (benzene/thiazole).

      • δ 9.15–10.62 ppm : Exchangeable NH protons.

    • 13C NMR :

      • δ 160–185 ppm : Carbonyl carbons (amide/sulfonamide).

  • Mass spectrometry (MS) :

    • Molecular ion peak : ~500 m/z (consistent with molecular formula C₂₀H₂₂N₄O₄S₃).

5.1. Stability and Reactivity

  • Thermal stability : The sulfonamide group and aromatic rings confer stability under standard reaction conditions.

  • Regioselectivity : Methylation at positions 2,3,5,6 requires precise control of reaction conditions to avoid over-alkylation.

5.2. Biological Activity

While direct data on this compound is unavailable, analogous sulfonamide derivatives (e.g., 4-Methyl-2-nitro-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]benzenesulfonamide) exhibit antimicrobial activity, suggesting potential applications in drug discovery .

Scientific Research Applications

2,3,5,6-tetramethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-tetramethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is unique due to its combination of tetramethyl and thiazolylsulfamoyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

2,3,5,6-Tetramethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide moiety and a thiazole ring. Its molecular formula is C16H20N2O2SC_{16}H_{20}N_{2}O_{2}S, and it is characterized by the following structural components:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Thiazole Ring : Often associated with antimicrobial activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and sulfonamide exhibit promising antibacterial effects. The compound under discussion has shown notable activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited a low MIC of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .

The mechanism by which this compound exerts its antimicrobial effects involves:

  • Inhibition of Cell Wall Synthesis : Sulfonamides interfere with bacterial folate synthesis, crucial for DNA replication.
  • Cell Penetration Enhancement : When combined with cell-penetrating peptides like octaarginine, the antibacterial potency is significantly increased .

Study 1: Efficacy Against Multi-Drug Resistant Strains

A study conducted on a series of thiazole-sulfonamide derivatives revealed that certain substitutions on the phenyl ring enhanced antibacterial activity against multi-drug resistant strains. The findings indicated that compounds with larger alkyl groups showed increased efficacy .

Study 2: Synergistic Effects with Other Antimicrobials

Research has indicated that when combined with established antibiotics, such as penicillin and tetracycline, the compound exhibited synergistic effects. This suggests potential for use in combination therapies to combat resistant bacterial infections .

Data Table: Biological Activity Overview

Pathogen MIC (μg/mL) Activity Type
Staphylococcus aureus3.9Gram-positive bacteria
Achromobacter xylosoxidans3.9Gram-negative bacteria
Escherichia coli15Gram-negative bacteria
Pseudomonas aeruginosa20Gram-negative bacteria

Properties

Molecular Formula

C19H21N3O4S3

Molecular Weight

451.6 g/mol

IUPAC Name

2,3,5,6-tetramethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C19H21N3O4S3/c1-12-11-13(2)15(4)18(14(12)3)29(25,26)21-16-5-7-17(8-6-16)28(23,24)22-19-20-9-10-27-19/h5-11,21H,1-4H3,(H,20,22)

InChI Key

ICSROATYWPWPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C)C

Origin of Product

United States

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